molecular formula C21H23BrN2O4 B268650 N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide

N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide

Cat. No. B268650
M. Wt: 447.3 g/mol
InChI Key: KJOBBMHYCXIRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as ABT-737, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications in cancer treatment. It was originally developed by Abbott Laboratories as a B-cell lymphoma-2 (Bcl-2) inhibitor, and has since been shown to have activity against a range of other anti-apoptotic proteins.

Mechanism of Action

N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide works by binding to the hydrophobic groove of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w, thereby preventing them from interacting with pro-apoptotic proteins such as Bax and Bak. This leads to the activation of the intrinsic apoptotic pathway, resulting in cell death.
Biochemical and Physiological Effects:
N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to induce apoptosis in a range of cancer cell lines, both in vitro and in vivo. It has also been shown to enhance the efficacy of other anti-cancer agents, such as radiation therapy. In addition, it has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide is its specificity for anti-apoptotic proteins, which makes it a valuable tool for studying the role of these proteins in cancer and other diseases. However, its effectiveness may be limited by the development of resistance, as well as by the fact that it only targets a subset of anti-apoptotic proteins.

Future Directions

There are several potential future directions for research on N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide. One area of interest is the development of combination therapies that target multiple anti-apoptotic proteins, in order to overcome the limitations of N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide monotherapy. Another area of interest is the identification of biomarkers that can predict response to N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide, in order to better select patients for treatment. Finally, there is also interest in the development of more potent and selective Bcl-2 inhibitors based on the structure of N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide.

Synthesis Methods

The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide involves several steps, starting with the reaction of 3-bromo-4-hydroxybenzoic acid with 2,3,4,5-tetrahydrofuran-3-carboxylic acid to form the corresponding ester. This is then reacted with 4-aminophenol to form the amide, which is then acetylated to give the final product.

Scientific Research Applications

N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. It has been shown to induce apoptosis in a range of cancer cell lines, including those resistant to conventional chemotherapy. It has also been shown to enhance the efficacy of other anti-cancer agents, such as radiation therapy.

properties

Product Name

N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide

Molecular Formula

C21H23BrN2O4

Molecular Weight

447.3 g/mol

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-3-bromo-4-(oxolan-2-ylmethoxy)benzamide

InChI

InChI=1S/C21H23BrN2O4/c1-14(25)24(2)17-8-6-16(7-9-17)23-21(26)15-5-10-20(19(22)12-15)28-13-18-4-3-11-27-18/h5-10,12,18H,3-4,11,13H2,1-2H3,(H,23,26)

InChI Key

KJOBBMHYCXIRGC-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC3CCCO3)Br

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC3CCCO3)Br

Origin of Product

United States

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